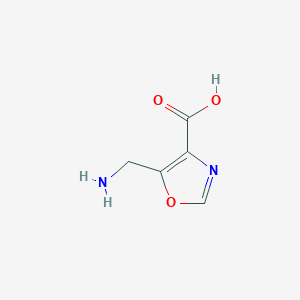
5-(Aminomethyl)oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with an aminomethyl group at the 5-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 to yield substituted oxazoles . Another approach involves the oxidation of propargylamines to oximes, followed by intramolecular cyclization mediated by CuCl .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness . These methods often employ readily available starting materials and mild reaction conditions to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents at the aminomethyl position .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Aminomethyl)oxazole-4-carboxylic acid include other oxazole derivatives such as:
- 5-Amino-3-methyl-isoxazole-4-carboxylic acid
- 4-Oxazolecarboxylic acid
- 2,5-Disubstituted oxazole-4-carboxylic acids
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both an aminomethyl group and a carboxylic acid group on the oxazole ring allows for diverse chemical reactivity and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C5H6N2O3 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
5-(aminomethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c6-1-3-4(5(8)9)7-2-10-3/h2H,1,6H2,(H,8,9) |
Clave InChI |
CGGMNOKPDZIYGP-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(O1)CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


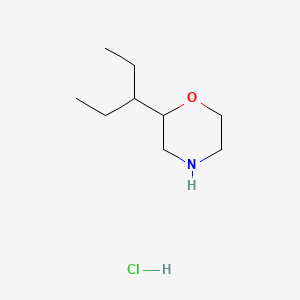


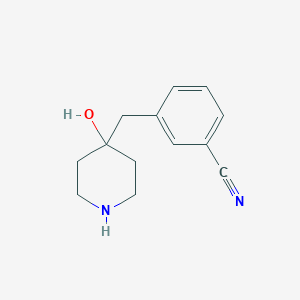
![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
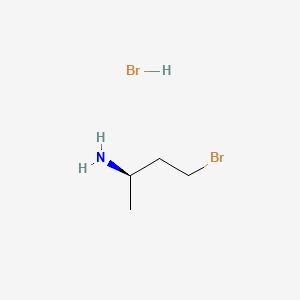
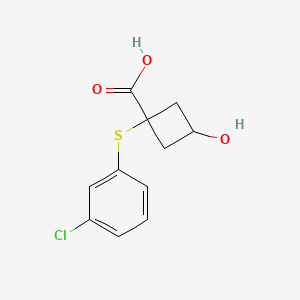
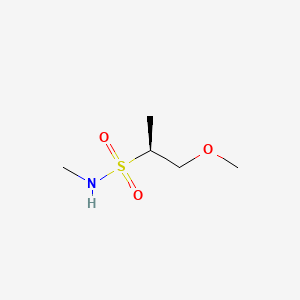
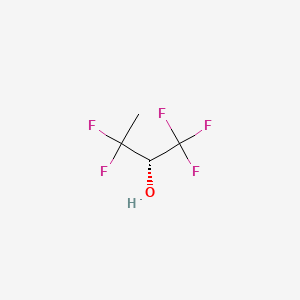

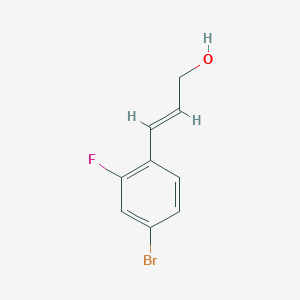
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

